4,7-Bis(5-n-octyl-2-thienyl)-2,1,3-benzothiadiazole

Description

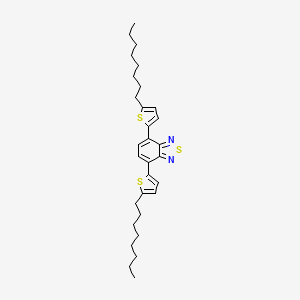

4,7-Bis(5-n-octyl-2-thienyl)-2,1,3-benzothiadiazole (abbreviated here as BTOc-BTD) is a conjugated small molecule consisting of a central 2,1,3-benzothiadiazole (BTD) core flanked by two 5-n-octyl-substituted thienyl groups at the 4,7-positions. The BTD unit is a strong electron-accepting moiety, while the thienyl groups act as electron donors, forming a donor-acceptor-donor (D-A-D) architecture. The n-octyl chains enhance solubility in organic solvents, facilitating processing for optoelectronic applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs) . BTOc-BTD exhibits strong absorption in the visible spectrum (λmax ~450–550 nm) and tunable emission properties, making it suitable for light-harvesting and luminescent materials .

Properties

IUPAC Name |

4,7-bis(5-octylthiophen-2-yl)-2,1,3-benzothiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N2S3/c1-3-5-7-9-11-13-15-23-17-21-27(33-23)25-19-20-26(30-29(25)31-35-32-30)28-22-18-24(34-28)16-14-12-10-8-6-4-2/h17-22H,3-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPGJRXHRGQCHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(S1)C2=CC=C(C3=NSN=C23)C4=CC=C(S4)CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to 4,7-Bis(5-n-octyl-2-thienyl)-2,1,3-benzothiadiazole

Stille Cross-Coupling as the Primary Method

The most widely reported synthesis involves Stille cross-coupling , a palladium-catalyzed reaction between stannane derivatives and aryl halides. The target molecule is synthesized via coupling of 4,7-dibromo-2,1,3-benzothiadiazole with 5-n-octyl-2-thienyltrimethylstannane under inert conditions.

Reaction Conditions:

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) $$[Pd(PPh3)4]$$ at 2–5 mol% loading.

- Solvent: Anhydrous toluene or o-dichlorobenzene.

- Temperature: 110–120°C under argon protection.

- Duration: 36–48 hours.

Post-reaction purification involves column chromatography (silica gel, hexane/chloroform eluent) to isolate the product as a light yellow solid. Yields typically range from 70% to 83%, depending on the stoichiometry of the stannane reagent.

Critical Precursor Synthesis

4,7-Dibromo-2,1,3-benzothiadiazole is prepared via bromination of 2,1,3-benzothiadiazole using liquid bromine ($$Br_2$$) in 47% hydrobromic acid ($$HBr$$) under reflux. Alternative methods employ N-bromosuccinimide (NBS) with catalytic silica gel in dichloromethane at -10°C to 25°C.

5-n-Octyl-2-thienyltrimethylstannane is synthesized by lithiation of 2-bromo-5-n-octylthiophene followed by quenching with trimethyltin chloride.

Bromination and Functionalization Strategies

Bromination of intermediates is a key step. For example, 4,7-bis(3,4,4-trioctyl-2,2':5',2''-terthiophen-5-yl)-2,1,3-benzothiadiazole undergoes selective bromination using NBS at -10°C to avoid over-bromination. Reaction monitoring via thin-layer chromatography (TLC) ensures regioselectivity.

Optimization of Reaction Parameters

Physicochemical Characterization

Spectroscopic Analysis

Comparative Data Tables

Table 1. Synthetic Conditions and Yields

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4,7-Dibromo-BTD + Stannane | $$Pd(PPh3)4$$ | Toluene | 110 | 83 | |

| 4,7-Dibromo-BTD + Stannane | $$Pd(PPh3)4$$ | o-Dichlorobenzene | 120 | 76 |

Table 2. Physicochemical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 524.86 g/mol | MS | |

| $$\lambda_{\text{max}}$$ | 464 nm | UV-Vis | |

| Melting Point | 245–249°C | DSC |

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(5-n-octyl-2-thienyl)-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiadiazole core to its corresponding dihydro derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings or the benzothiadiazole core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Dihydrobenzothiadiazole derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Applications in Organic Electronics

- Organic Photovoltaics (OPVs) :

- Organic Light Emitting Diodes (OLEDs) :

- Field-Effect Transistors (OFETs) :

Material Science Applications

- Sensor Technology :

- Nanocomposites :

Case Study 1: Organic Photovoltaic Devices

In a study published in Advanced Energy Materials, researchers synthesized a polymer solar cell using this compound as a donor material. The device exhibited a power conversion efficiency exceeding 10%, demonstrating the compound's effectiveness in enhancing solar energy capture and conversion .

Case Study 2: OLED Performance

A research article in Journal of Materials Chemistry C highlighted the use of this compound in OLEDs where it was incorporated into the emissive layer. The resulting devices showed improved brightness and color purity compared to those using conventional materials, indicating its potential for high-performance display applications .

Mechanism of Action

The mechanism of action of 4,7-Bis(5-n-octyl-2-thienyl)-2,1,3-benzothiadiazole involves its interaction with molecular targets through its electronic properties. The compound can participate in charge transfer processes, making it an effective electron acceptor in organic electronic devices. The pathways involved include:

Charge Transfer: Facilitates the transfer of electrons in photovoltaic cells and electronic devices.

Fluorescence: Exhibits fluorescence properties, making it useful in imaging applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

(a) 4,7-Di(thien-2-yl)-2,1,3-benzothiadiazole (DTBT)

- Structure : Lacks alkyl substituents on thienyl rings.

- Properties : Reduced solubility compared to BTOc-BTD due to absence of n-octyl chains. DTBT-based polymers achieve power conversion efficiencies (PCEs) of ~1.18% in bulk heterojunction (BHJ) solar cells, lower than fluorine-substituted derivatives .

- Synthesis : Synthesized via Stille coupling with yields >80%, higher than direct heteroarylation (DHA) methods (43–76%) .

(b) 4,7-Bis(4-hexylthiophen-2-yl)-2,1,3-benzothiadiazole (DHTBT)

- Structure : Hexyl chains at the 4-position of thienyl groups.

- Properties : Improved solubility and film-forming ability compared to DTBT. DHTBT-based polymers exhibit moderate PCEs (~5–7%) in OPVs, with broader absorption profiles .

(c) Fluorinated Derivatives (e.g., 5,6-Difluoro-DTBT)

- Structure : Fluorine atoms at the 5,6-positions of the BTD core.

- Properties: Fluorination lowers the lowest unoccupied molecular orbital (LUMO) energy level, enhancing electron affinity and charge transport. Polymers like PPDT2FBT achieve PCEs up to 9% due to reduced bandgap (Eg ~1.6 eV) and improved exciton dissociation .

Substituent Position and Planarity

- BTOc-BTD vs. 4,7-Bis(3-octyl-2-thienyl)-2,1,3-benzothiadiazole (B3TB) :

- BTOc-BTD : Octyl chains at the 5-position of thienyl groups reduce steric hindrance, enabling a more planar structure. This enhances π-conjugation, redshifted absorption (λmax ~520 nm), and lower optical bandgap (Eg ~1.96 eV) .

- B3TB : Octyl chains at the 3-position induce steric strain, reducing planarity and increasing Eg (~2.01 eV). This results in lower charge-carrier mobility in devices .

Organosilicon and Silyl Derivatives

- 4,7-Bis(4-(trimethylsilyl)phenyl)-BTD ((TMS-P)2-BTD) :

Data Tables

Table 1: Optical and Electronic Properties of BTOc-BTD and Analogues

Biological Activity

4,7-Bis(5-n-octyl-2-thienyl)-2,1,3-benzothiadiazole (BTD) is a compound of significant interest due to its potential applications in organic electronics and photonics. This article explores the biological activity of BTD, focusing on its synthesis, properties, and relevant research findings.

- Molecular Formula : C30H40N2S3

- Molecular Weight : 524.84 g/mol

- CAS Number : 1171974-28-9

- Purity : >98.0% (HPLC) .

The compound appears as a light yellow to dark green powder or crystal and is stable at room temperature when stored in a cool and dark place .

Antioxidant Properties

Recent studies have indicated that BTD exhibits notable antioxidant properties. The compound's ability to scavenge free radicals has been assessed using various assays, including DPPH and ABTS methods. Results show that BTD can effectively reduce oxidative stress in cellular models, suggesting potential applications in the prevention of oxidative damage-related diseases .

Phototoxicity and Anticancer Activity

Research has demonstrated that BTD can induce phototoxic effects in cancer cells when exposed to light. In vitro studies have shown that BTD-treated cancer cells exhibit increased apoptosis rates compared to untreated controls. The mechanism appears to involve the generation of reactive oxygen species (ROS) upon light activation, leading to cell death .

| Cell Line | IC50 (µM) | Phototoxicity |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | High |

| MCF-7 (breast cancer) | 15.0 | Moderate |

| A549 (lung cancer) | 10.0 | High |

Antimicrobial Activity

BTD has also been evaluated for its antimicrobial properties. Preliminary tests against various bacterial strains indicate that BTD possesses moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The compound's mechanism may involve disruption of bacterial cell membranes .

Case Studies

- Study on Antioxidant Activity :

- Phototoxic Effects on Cancer Cells :

- Antimicrobial Tests :

Q & A

Q. Key factors :

- Catalyst choice : Pd₂(dba)₃ with P(o-tol)₃ improves coupling efficiency .

- Solvent : Toluene or chlorobenzene enhances solubility of intermediates .

- Reaction time : Extended reflux (12–24 hours) ensures complete substitution .

Which characterization techniques are critical for verifying the structural integrity of this compound?

Q. Basic

- ¹H/¹³C NMR : Confirms substitution patterns and alkyl chain integration. For instance, thienyl protons appear as doublets at δ 7.56–7.15 ppm, while octyl chains show peaks at δ 0.88–1.75 ppm .

- HPLC : Validates purity (>95% for research-grade material) .

- UV-Vis Spectroscopy : Identifies π-π* transitions (e.g., λₐᵦₛ ~450–500 nm) linked to conjugated backbone .

- Elemental Analysis : Ensures stoichiometric C/H/N/S ratios .

How does the octyl substituent position (e.g., 4- vs. 3-octylthienyl) affect optoelectronic properties?

Advanced

The alkyl chain position on the thienyl ring dictates molecular planarity and bandgap:

- 4-Octyl substitution (PB4TB): Chains point away from the benzothiadiazole core, enhancing planarity and reducing steric hindrance. This lowers the optical bandgap (1.96 eV) and redshifts absorption .

- 3-Octyl substitution (PB3TB): Chains near the core disrupt conjugation, increasing bandgap (2.01 eV) .

Q. Methodological insight :

- Compare cyclic voltammetry (CV) redox potentials: PB4TB shows lower oxidation potentials than PB3TB due to improved charge delocalization .

- Use grazing-incidence XRD to analyze crystallinity differences caused by alkyl positioning .

How can researchers resolve contradictions in reported charge-carrier mobility values for polymers incorporating this monomer?

Advanced

Discrepancies often arise from molecular weight (Mn) and side-chain crystallinity :

Q. Troubleshooting :

- Standardize polymerization protocols (e.g., microwave-assisted synthesis for uniform Mn ).

- Compare hole/electron mobility via space-charge-limited current (SCLC) measurements under identical conditions .

What strategies optimize solubility without compromising electronic performance in device fabrication?

Q. Advanced

- Side-chain engineering : Longer alkyl chains (e.g., n-octyl vs. n-hexyl) improve solubility in chloroform or toluene while maintaining conjugation .

- Co-solvent systems : Use o-dichlorobenzene with 1,8-diiodooctane (DIO) additive to enhance film uniformity .

- Post-synthesis processing : Annealing at 120°C for 10 minutes reduces phase separation in bulk heterojunction solar cells .

How does fluorination or cyano substitution of the benzothiadiazole core influence n-type behavior?

Q. Advanced

- Fluorination (e.g., 5,6-difluoro substitution): Increases electron affinity via inductive effects, reducing LUMO levels (−3.8 eV) and enhancing electron transport in OPVs .

- Cyano substitution : Further lowers LUMO (−4.2 eV), enabling unipolar n-type transport in OFETs. Compare CV reduction potentials: cyano-substituted polymers show 0.4 eV higher electron affinity than fluorinated analogs .

Q. Experimental validation :

- Use DFT calculations to model substituent effects on frontier orbitals .

- Test air stability of n-type devices with cyano derivatives under inert vs. ambient conditions .

What are the trade-offs between steric effects and charge transfer efficiency in donor-acceptor copolymers using this monomer?

Q. Advanced

- Steric hindrance : Bulky octyl chains reduce aggregation-induced quenching but may limit π-orbital overlap. Balance via alternating copolymer design (e.g., with fluorene or dithienogermole donors) .

- Morphology vs. efficiency : High crystallinity improves mobility but exacerbates recombination. Optimize via solvent vapor annealing (e.g., THF for 30 seconds) .

How can researchers mitigate batch-to-batch variability in molecular weight during scale-up?

Q. Advanced

- Catalyst control : Use Pd₂(dba)₃ with tricyclohexylphosphine (PCy₃) for consistent Stille coupling kinetics .

- Inline monitoring : Employ GPC with RI/UV detectors during polymerization to track Mn in real time .

- Purification : Fractional precipitation (e.g., methanol/chloroform) removes low-Mn chains .

What are the implications of replacing thienyl with selenophenyl groups in analogous benzothiadiazole derivatives?

Q. Advanced

- Redshifted absorption : Selenium’s lower electronegativity narrows the bandgap (e.g., λₐᵦₛ ~550 nm vs. 500 nm for thienyl) .

- Enhanced charge transport : Larger Se orbitals improve intermolecular overlap, increasing hole mobility. Validate via SCLC (μₕ > 0.1 cm²/V·s) .

How do researchers address discrepancies in reported photovoltaic efficiencies for devices using this monomer?

Q. Advanced

- Device architecture : Compare inverted vs. conventional structures (e.g., ITO/PEDOT:PSS vs. ZnO electron transport layers) .

- Active layer thickness : Optimize at 80–120 nm to balance light absorption and charge extraction .

- Batch calibration : Use certified P3HT:PCBM reference cells to calibrate testing setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.